molecular formula C37H66N8O10S B12429484 H-Thr-Leu-Gly-Ile-Val-Cys-Pro-Ile-OH

H-Thr-Leu-Gly-Ile-Val-Cys-Pro-Ile-OH

Cat. No.: B12429484
M. Wt: 815.0 g/mol
InChI Key: CEZGUHHOZXJLRF-ZWPFISNSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound H-Thr-Leu-Gly-Ile-Val-Cys-Pro-Ile-OH is a peptide composed of the amino acids threonine, leucine, glycine, isoleucine, valine, cysteine, proline, and isoleucine. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and molecular biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like H-Thr-Leu-Gly-Ile-Val-Cys-Pro-Ile-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removing the protecting group from the amino acid attached to the resin.

    Coupling: Adding the next amino acid in the sequence, which is activated by reagents like carbodiimides.

    Cleavage: Releasing the completed peptide from the resin using strong acids like trifluoroacetic acid.

Industrial Production Methods

In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient production of large quantities of peptides with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The cysteine residue in the peptide can undergo oxidation to form disulfide bonds, which are crucial for the peptide’s structural stability.

    Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol.

    Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study structure-function relationships.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used for oxidation reactions.

    Reduction: Dithiothreitol or beta-mercaptoethanol are common reducing agents.

    Substitution: Amino acid derivatives and coupling reagents like HATU or DIC are used in substitution reactions.

Major Products

    Oxidation: Formation of disulfide bonds.

    Reduction: Free thiol groups.

    Substitution: Modified peptides with different amino acid sequences.

Scientific Research Applications

Chemistry

    Peptide Synthesis: Used as a model peptide in the development of new synthetic methods.

    Catalysis: Studying the catalytic properties of peptides in various chemical reactions.

Biology

    Protein-Protein Interactions: Investigating interactions between peptides and proteins.

    Signal Transduction: Understanding the role of peptides in cellular signaling pathways.

Medicine

    Drug Development: Designing peptide-based drugs for various diseases.

    Diagnostics: Developing peptide-based diagnostic tools for detecting diseases.

Industry

    Biotechnology: Producing peptides for use in biotechnological applications.

    Agriculture: Developing peptide-based pesticides and herbicides.

Mechanism of Action

The mechanism of action of H-Thr-Leu-Gly-Ile-Val-Cys-Pro-Ile-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and influencing various biological pathways. For example, the cysteine residue can form disulfide bonds, affecting the peptide’s conformation and its ability to interact with other molecules.

Comparison with Similar Compounds

Similar Compounds

    H-Thr-Leu-Gly-Ile-Val-Cys-Pro-Leu-OH: Similar structure but with leucine instead of isoleucine at the C-terminus.

    H-Thr-Leu-Gly-Ile-Val-Cys-Pro-Val-OH: Similar structure but with valine instead of isoleucine at the C-terminus.

    H-Thr-Leu-Gly-Ile-Val-Cys-Pro-Ala-OH: Similar structure but with alanine instead of isoleucine at the C-terminus.

Uniqueness

The unique sequence of H-Thr-Leu-Gly-Ile-Val-Cys-Pro-Ile-OH gives it specific properties and functions that differ from other peptides. The presence of cysteine allows for the formation of disulfide bonds, which can significantly impact the peptide’s stability and activity.

Properties

Molecular Formula

C37H66N8O10S

Molecular Weight

815.0 g/mol

IUPAC Name

(2S,3S)-2-[[(2S)-1-[(2R)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C37H66N8O10S/c1-10-20(7)29(42-26(47)16-39-31(48)23(15-18(3)4)40-33(50)27(38)22(9)46)35(52)43-28(19(5)6)34(51)41-24(17-56)36(53)45-14-12-13-25(45)32(49)44-30(37(54)55)21(8)11-2/h18-25,27-30,46,56H,10-17,38H2,1-9H3,(H,39,48)(H,40,50)(H,41,51)(H,42,47)(H,43,52)(H,44,49)(H,54,55)/t20-,21-,22+,23-,24-,25-,27-,28-,29-,30-/m0/s1

InChI Key

CEZGUHHOZXJLRF-ZWPFISNSSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)N1CCC[C@H]1C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(C(C)CC)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.